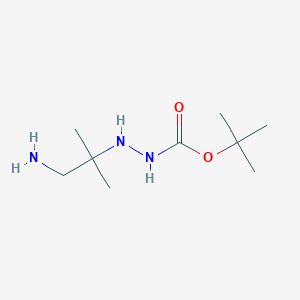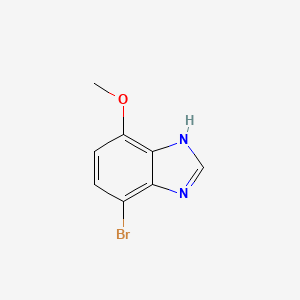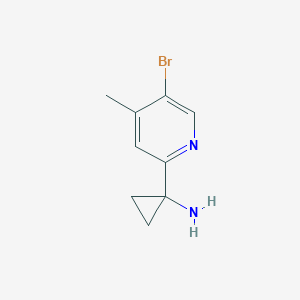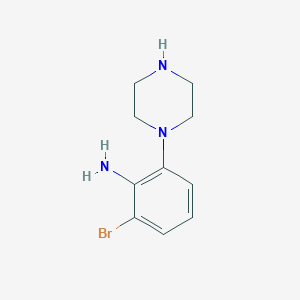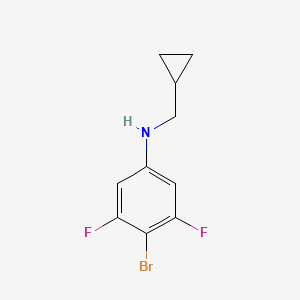
4-Bromo-N-(cyclopropylmethyl)-3,5-difluoroaniline
Descripción general
Descripción
Synthesis Analysis
The synthesis of similar compounds has been reported. For instance, the preparation of 4-bromo-2,5-difluorobenzenesulfonyl chloride involves dissolving 2-bromo-1,4-difluorobenzene in chlorosulfonic acid, stirring the mixture at room temperature, and then extracting the product with dichloromethane . The preparation of 4-bromo-N-cyclopropyl-2,5-difluorobenzenesulfonamide involves stirring a mixture of 4-bromo-2,5-difluorobenzenesulfonyl chloride, cyclopropylamine, and triethylamine in dichloromethane .Aplicaciones Científicas De Investigación
Photocatalytic Reactions and Synthesis
4-Bromo-N-(cyclopropylmethyl)-3,5-difluoroaniline has been employed in various chemical syntheses and photocatalytic reactions. For instance, it has been used in the synthesis of N-[(4-bromo-3,5-difluorine)-phenyl]maleimide through the solvent azeotropic method, showcasing its potential as a versatile reagent in organic synthesis (Liu Guo-ji, 2011). Additionally, it has been involved in the preparation of N-[(4-bromo-3,5-difluorine) phenyl]acrylamide, demonstrating its role in the creation of new compounds through various chemical reactions (Xinding Yao et al., 2013).
Catalytic Protocols
The compound also plays a role in catalytic protocols. It has been used in the Lewis basic sulfide catalyzed electrophilic bromocyclization of cyclopropylmethyl amide, indicating its utility in the development of efficient and diastereoselective catalytic processes (Ying-Chieh Wong et al., 2015).
Solubility and Physical Properties
The solubility and physical properties of 4-Bromo-N-(cyclopropylmethyl)-3,5-difluoroaniline have been studied, providing critical data for its industrial application and process design. For instance, the solubilities of N-[(4-bromo-3,5-difluorine) phenyl]-acrylamide in methanol–ethanol solution have been investigated, offering valuable information for its use in polymerization reactions (Xinding Yao et al., 2010).
Non-Linear Optical Properties and Structural Features
The compound has been explored for its non-linear optical properties and structural features. For example, a series of (E)-4-bromo-N-((3-bromothiophen-2-yl)methylene)-2-methylaniline analogs have been synthesized to study their non-linear optical properties, reactivity, and structural features. This research highlights the potential of 4-Bromo-N-(cyclopropylmethyl)-3,5-difluoroaniline derivatives in the field of material science (Komal Rizwan et al., 2021).
Drug Impurities
While the request specifically asked to exclude information related to drug use, dosage, and side effects, it's noteworthy to mention that derivatives of 4-Bromo-N-(cyclopropylmethyl)-3,5-difluoroaniline have been studied in the context of drug impurities. For instance, the synthesis of impurities introduced by 4-amine-3,5-dichloropyridine in roflumilast has been explored, indicating the relevance of these derivatives in pharmaceutical analysis (Li Xing-yu, 2015).
Propiedades
IUPAC Name |
4-bromo-N-(cyclopropylmethyl)-3,5-difluoroaniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10BrF2N/c11-10-8(12)3-7(4-9(10)13)14-5-6-1-2-6/h3-4,6,14H,1-2,5H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JVAIFJODXIHCRR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1CNC2=CC(=C(C(=C2)F)Br)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10BrF2N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.09 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Bromo-N-(cyclopropylmethyl)-3,5-difluoroaniline | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![(4aR,7aS)-1-isobutyloctahydrothieno[3,4-b]pyrazine 6,6-dioxide dihydrochloride](/img/structure/B1383869.png)
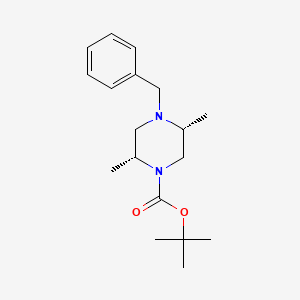
![(4aR,7aS)-1-benzyloctahydrothieno[3,4-b]pyrazine 6,6-dioxide dihydrochloride](/img/structure/B1383874.png)
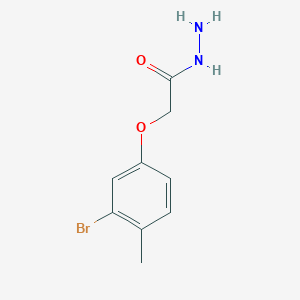
![(4aR,7aS)-1-isobutyryloctahydrothieno[3,4-b]pyrazine 6,6-dioxide hydrochloride](/img/structure/B1383876.png)
![2-Chloro-N-{4-[(3-methylpiperidin-1-yl)sulfonyl]phenyl}acetamide](/img/structure/B1383877.png)
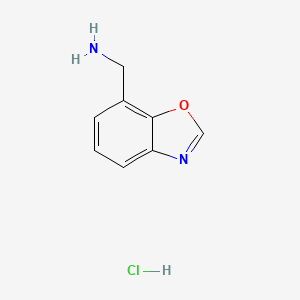
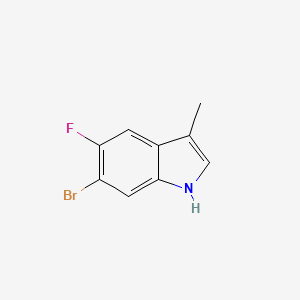
![(4aR,7aS)-1-(cyclobutylcarbonyl)octahydrothieno[3,4-b]pyrazine 6,6-dioxide hydrochloride](/img/structure/B1383884.png)
![(4aR,7aS)-1-[(4-methyl-1H-imidazol-5-yl)methyl]octahydrothieno[3,4-b]pyrazine 6,6-dioxide dihydrochloride](/img/structure/B1383885.png)
